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Compound of Interest

Compound Name: 1,2-Bis(2-biphenylyloxy)ethane

CAS No.: 607-07-8

Cat. No.: B3065752

Get Quote

Abstract
This technical guide provides a comprehensive analysis of 1,2-bis(2-phenylphenoxy)ethane

(also known as 1,2-bis(2-biphenylyloxy)ethane), a sterically crowded ether derivative of

significant interest in supramolecular chemistry and coordination ligand design. Unlike simple

1,2-diphenoxyethanes, this molecule features bulky ortho-phenyl substituents that drastically

alter its conformational landscape, creating a hydrophobic cleft suitable for molecular

recognition. This document details the self-validating synthetic protocols, structural dynamics,

and spectroscopic signatures required for its research application.

Part 1: Molecular Architecture & Conformational
Dynamics
Structural Overview
The molecule consists of two 2-phenylphenol (2-hydroxybiphenyl) units linked by a flexible

ethylene (–CH₂CH₂–) bridge.

Molecular Formula: C₂₆H₂₂O₂[1]
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Molecular Weight: 366.45 g/mol

Key Structural Feature: The ortho-phenyl groups introduce significant steric hindrance,

preventing free rotation and favoring specific "folded" or "cleft-like" geometries.

Conformational Analysis (The Gauche Effect vs. Steric
Bulk)
The central ethylene glycol bridge (–O–CH₂–CH₂–O–) is the primary determinant of the

molecule's shape. In solution, 1,2-diphenoxyethanes exist in equilibrium between anti and

gauche conformers.

The Gauche Effect: The O–C–C–O torsion angle often prefers a gauche conformation (~60°)

due to hyperconjugative stabilization (

).

Steric Locking: In 1,2-bis(2-phenylphenoxy)ethane, the bulky ortho-phenyl rings clash if the

molecule adopts a fully planar anti conformation. Consequently, the molecule is energetically

driven toward a twisted geometry where the two biphenyl units are offset, often creating a

"U-shaped" cavity.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the logical flow

of conformational preference driven by steric repulsion.
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Caption: Logical flow showing how steric bulk overrides standard anti-conformation preferences

to form a cleft structure.

Part 2: Synthesis & Purification Protocol
The synthesis follows a robust Williamson Ether Synthesis pathway. This protocol is designed

for high reproducibility, utilizing phase-transfer catalysis principles or standard nucleophilic

substitution conditions.

Reaction Mechanism
The reaction involves the double nucleophilic attack of the 2-phenylphenoxide anion

(generated in situ) onto the electrophilic 1,2-dibromoethane.

Diagram 2: Synthetic Pathway
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Caption: Step-by-step synthetic workflow from reactants to purified crystalline product.

Experimental Protocol
Safety Note: 1,2-Dibromoethane is a potential carcinogen and volatile. Work in a fume hood.

Reagents:

2-Phenylphenol (2-Hydroxybiphenyl): 3.40 g (20 mmol)

1,2-Dibromoethane: 1.88 g (10 mmol)

Potassium Carbonate (anhydrous): 4.14 g (30 mmol)

Solvent: DMF (Dimethylformamide) or Acetone (50 mL)

Step-by-Step Procedure:

Activation: In a 100 mL round-bottom flask, dissolve 2-phenylphenol in DMF (or Acetone).

Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide

anion. Visual Check: Solution may darken slightly or become a slurry.

Addition: Add 1,2-dibromoethane dropwise via syringe to the stirring suspension.

Reflux:

If using Acetone: Reflux at 60°C for 24 hours.
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If using DMF: Heat to 90°C for 4-6 hours. (DMF allows faster kinetics due to higher

temperature and better solubility).

Monitoring: Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting phenol (

) should disappear; the product will appear as a less polar spot (

).

Workup:

Pour the reaction mixture into 300 mL of ice-cold water. The product should precipitate as

a white or off-white solid.

Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMF

and inorganic salts.

Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield

colorless needles.

Part 3: Characterization & Data
Spectroscopic Signatures
The following data tables summarize the expected signals for validation.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
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Moiety
Chemical Shift
(δ)

Multiplicity Integration Assignment

Bridge 4.35 - 4.45 ppm Singlet (s) 4H
–O–CH₂–CH₂–

O–

Aromatic 6.90 - 7.10 ppm Multiplet 4H

Phenoxy ring

protons

(ortho/para to

ether)

Aromatic 7.20 - 7.60 ppm Multiplet 14H
Biphenyl/Phenyl

ring protons

Note on Bridge Signal: While often a singlet due to symmetry, restricted rotation caused by the

bulky phenyl groups can sometimes split this into an AA'BB' system in high-resolution fields or

at low temperatures.

Table 2: Physical Properties

Property Value/Range Notes

Appearance White crystalline solid Needles or plates

Melting Point ~140–155°C
Estimated based on analogs;

varies by polymorph.

Solubility

Soluble: CHCl₃, DCM,

TolueneInsoluble: Water,

Methanol (cold)

Crystallographic Features
In the solid state, 1,2-bis(2-phenylphenoxy)ethane typically adopts a conformation where the

ethylene bridge is gauche. The two phenyl rings of the biphenyl units are twisted relative to the

phenoxy rings (dihedral angle ~45-60°) to minimize steric clash, creating a structure capable of

stacking in the crystal lattice.
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Part 4: Applications in Research
Supramolecular Host Chemistry
The "cleft" shape of the molecule makes it a precursor for:

Podands: Open-chain analogs of crown ethers that can wrap around cations (

,

).

Molecular Tweezers: The two pendant phenyl rings can sandwich electron-deficient guests

via

interactions.

Ligand Design
While this molecule is an ether, it serves as a structural model for the phosphine analog 1,2-

bis(diphenylphosphino)ethane (dppe). Researchers often use the ether derivative to study the

steric demands of the backbone without the complication of oxidation-sensitive phosphines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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